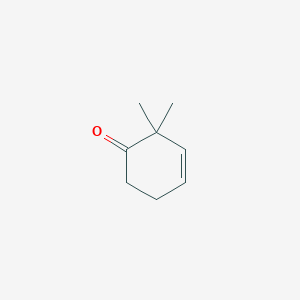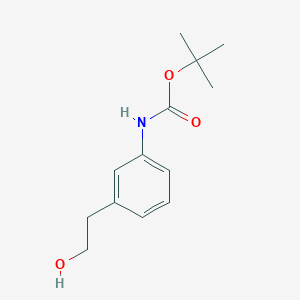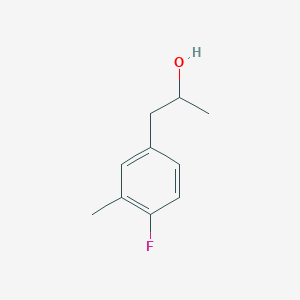
1-(3-Fluoro-6-methoxyphenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-6-methoxyphenyl)-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methoxyphenyl)-2-propanol typically involves the reaction of 3-fluoro-6-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to an alcohol. This method offers higher yields and can be conducted under controlled conditions to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-6-methoxyphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(3-Fluoro-6-methoxyphenyl)-2-propanone.
Reduction: 1-(3-Fluoro-6-methoxyphenyl)-2-propane.
Substitution: 1-(3-Methoxy-6-methoxyphenyl)-2-propanol.
Applications De Recherche Scientifique
1-(3-Fluoro-6-methoxyphenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-6-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors. The compound may exert its effects by modulating the activity of certain enzymes or by acting as a ligand for specific receptors, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
- 1-(3-Fluoro-6-methoxyphenyl)-1-propanol
- 1-(3-Fluoro-6-methoxyphenyl)-2-propanone
- 1-(3-Fluoro-6-methoxyphenyl)-2-propane
Comparison: 1-(3-Fluoro-6-methoxyphenyl)-2-propanol is unique due to its specific structural features, such as the position of the fluorine and methoxy groups on the phenyl ring and the presence of the propanol side chain
Propriétés
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIYNNJMHXWMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromospiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B7967979.png)
![4-[(Cyclopentyloxy)methyl]benzaldehyde](/img/structure/B7967989.png)


![7-Azabicyclo[4.2.0]octan-2-one](/img/structure/B7967998.png)
![1h-Pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B7968007.png)








